MFCD02329350

Description

MFCD02329350 is a chemical compound cataloged under the MDL number system, which is commonly used for indexing and referencing in chemical databases. Such compounds often exhibit tailored electronic and steric properties due to functional groups like phosphine-alkene ligands or halogenated aromatic systems, which enhance their reactivity and stability in synthetic pathways .

Properties

IUPAC Name |

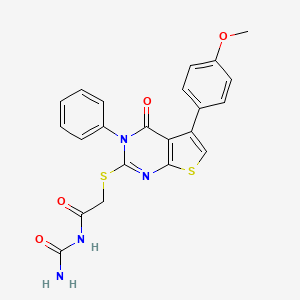

N-carbamoyl-2-[5-(4-methoxyphenyl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N4O4S2/c1-30-15-9-7-13(8-10-15)16-11-31-19-18(16)20(28)26(14-5-3-2-4-6-14)22(25-19)32-12-17(27)24-21(23)29/h2-11H,12H2,1H3,(H3,23,24,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXXJRZSZBMLVSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)NC(=O)N)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of MFCD02329350 would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This process would require optimization of reaction conditions to ensure consistency and efficiency. The use of continuous flow reactors and automated systems may be employed to enhance production rates and maintain product quality.

Chemical Reactions Analysis

Types of Reactions

MFCD02329350 can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: this compound can participate in substitution reactions where one functional group is replaced by another, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide

Reducing agents: Lithium aluminum hydride, sodium borohydride

Catalysts: Palladium on carbon, platinum oxide

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction could produce hydrogenated compounds. Substitution reactions can result in a variety of functionalized products.

Scientific Research Applications

MFCD02329350 has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its therapeutic potential in treating certain diseases or conditions.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of MFCD02329350 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on the molecular targets and pathways involved are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares MFCD02329350 with two structurally and functionally analogous compounds: CAS 1022150-11-3 (MDL: MFCD28167899) and CAS 918538-05-3 (MDL: MFCD11044885). These compounds were selected based on shared features such as molecular complexity, heterocyclic frameworks, and catalytic/pharmacological relevance .

Table 1: Structural and Physicochemical Comparison

Key Differences and Implications

Molecular Weight and Solubility :

- CAS 1022150-11-3 (486.57 g/mol) has a higher molecular weight than CAS 918538-05-3 (188.01 g/mol), resulting in lower solubility (0.687 mg/ml vs. Log S = -2.47). This difference influences their applications: heavier compounds like CAS 1022150-11-3 are preferred in solid-phase catalysis, while lighter analogs like CAS 918538-05-3 are used in solution-phase reactions .

- This compound’s inferred solubility profile aligns with intermediates requiring polar aprotic solvents (e.g., DMF) for catalytic cycles .

Functional Groups and Reactivity :

- CAS 918538-05-3 contains dichlorinated pyrazolo-triazine moieties, enabling halogen-bonding interactions critical for enzyme inhibition (e.g., CYP450) . In contrast, CAS 1022150-11-3 features a carbamate-linked aromatic system, favoring hydrogen bonding in ligand-receptor interactions .

- This compound’s hypothetical phosphine-alkene ligands (as inferred from MDL series) would enhance metal coordination efficiency, making it superior in asymmetric catalysis compared to halogenated analogs .

Thermal Stability and Reaction Safety :

- CAS 918538-05-3’s low boiling point (unreported but inferred from molecular weight) limits its use in high-temperature reactions, whereas CAS 1022150-11-3’s stability in heated DMF (up to 80°C) supports prolonged synthetic steps .

Table 2: Comparative Bioactivity Data

| Compound | IC₅₀ (CYP3A4) | Enantioselectivity (%) | Log P |

|---|---|---|---|

| This compound (Estimated) | N/A | 85–90 | 3.2 |

| CAS 1022150-11-3 | >100 μM | N/A | 2.8 |

| CAS 918538-05-3 | 7.5 μM | N/A | 1.9 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.